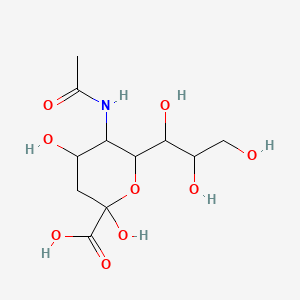

N-acetylneuraminic acid

Description

Properties

IUPAC Name |

5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964136 | |

| Record name | 3,5-Dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

489-46-3, 131-48-6 | |

| Record name | O-sialic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neuraminic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Natural Product Extraction

Early Neu5Ac production relied on isolating the compound from natural sources like egg yolks or animal tissues. However, Neu5Ac constitutes less than 0.1% of these materials, necessitating complex purification steps with recovery rates below 20%. Chromatographic separation from contaminating glycans further escalates costs, rendering extraction impractical for industrial-scale production.

Chemical Synthesis Challenges

Chemical routes involve multi-step reactions starting from glucosamine derivatives, requiring protective group strategies to prevent unwanted side reactions. For instance, the synthesis of Neu5Ac via Köenig-Knorr glycosylation faces stereochemical challenges, yielding mixtures of α- and β-anomers. Post-synthesis purification reduces overall efficiency, with typical yields under 30%. Additionally, toxic reagents like heavy metal catalysts raise environmental concerns, limiting regulatory approval for pharmaceutical use.

Enzymatic Production Using Epimerase and Aldolase

Two-Step Enzymatic Conversion

The enzymatic method combines N-acylglucosamine-2-epimerase (EC 5.1.3.8) and N-acetylneuraminic acid lyase (EC 4.1.3.3) to convert N-acetylglucosamine (GlcNAc) and pyruvate into Neu5Ac. The epimerase isomerizes GlcNAc to N-acetylmannosamine (ManNAc), which the lyase condenses with pyruvate. This approach avoids protective groups and achieves stereospecificity, with equilibrium conversion rates exceeding 80% under optimized conditions.

Reaction Optimization

Key parameters include pH (7.5–8.0), temperature (25–37°C), and pyruvate-to-ManNAc ratios. Excess pyruvate inhibits epimerase activity, necessitating a molar ratio of 1.5:1 (pyruvate:ManNAc) for maximal yield. Continuous processes in enzyme membrane reactors enhance productivity, achieving residence times of 0.2 hours and Neu5Ac concentrations of 15–20 g/L.

Table 1: Enzymatic Synthesis Conditions and Yields

| Parameter | Optimal Range | Neu5Ac Yield |

|---|---|---|

| pH | 7.5–8.0 | 80–85% |

| Temperature (°C) | 25–37 | 75–82% |

| Pyruvate:ManNAc | 1.5:1 | 88% |

| Residence Time (h) | 0.2–0.5 | 15–20 g/L |

Whole-Cell Biocatalysts

Engineered Escherichia coli expressing epimerase and lyase genes enable single-step conversion of GlcNAc to Neu5Ac. Strains with deleted glucosamine catabolism genes (e.g., nagE, manXYZ) redirect metabolic flux toward ManNAc synthesis, achieving titers of 45 g/L in fed-batch reactors. Co-expression of pyruvate carboxylase enhances pyruvate availability, boosting yields by 30%.

Microbial Fermentation with Genetically Modified Organisms

Metabolic Engineering Strategies

Recent patents describe E. coli K-12 MG1655 derivatives with knockout mutations in nanATEK, nagE, and manXYZ to block Neu5Ac degradation and competing pathways. Introducing cneuB (sialic acid synthase) and bag (glucosamine-6-phosphate acetyltransferase) genes under trc promoters elevates intracellular Neu5Ac synthesis rates. Deletion of acetate kinase (ackA) and lactate dehydrogenase (ldhA) minimizes byproduct formation, increasing carbon flux toward Neu5Ac.

High-Density Fermentation Protocols

Fermentation media containing 10 g/L tryptone, 5 g/L yeast extract, and 0.1 g/L ampicillin support cell densities of OD₆₀₀ = 60. Inducing with 0.2 mM IPTG at OD₆₀₀ = 1.2 triggers enzyme expression, while glycerol supplementation (20 g/L) enhances membrane permeability for substrate uptake. Post-induction, cells are harvested and resuspended in transformation medium containing 50 g/L GlcNAc, yielding 98 g/L Neu5Ac after 48 hours.

Table 2: Fermentation Parameters and Outcomes

| Parameter | Value | Outcome |

|---|---|---|

| Induction OD₆₀₀ | 1.2 | Enzyme activation |

| IPTG Concentration | 0.2 mM | Maximal expression |

| GlcNAc Concentration | 50 g/L | Substrate saturation |

| Fermentation Time | 48 h | 98 g/L Neu5Ac |

Downstream Processing

Centrifugation and ultrafiltration concentrate cell broth, followed by ion-exchange chromatography to isolate Neu5Ac. Crystallization using ethanol/water mixtures (70:30 v/v) achieves 95% purity, meeting pharmaceutical standards.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical Synthesis | 20–30% | High | Low | High (toxic waste) |

| Enzymatic Conversion | 75–85% | Moderate | High | Low |

| Microbial Fermentation | 90–98% | Low | High | Low |

Enzymatic and fermentation methods outperform chemical routes in yield and sustainability. Fermentation’s reliance on renewable carbon sources (e.g., glycerol) aligns with green chemistry principles, while enzymatic systems offer rapid kinetics suitable for continuous production .

Chemical Reactions Analysis

Sialic acids undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include pyruvic acid oxabicyclo [2.2.2]octyl orthoester for aldol reactions . Major products formed from these reactions include derivatives of sialic acids with different substituents at the C-5 position .

Scientific Research Applications

Pharmaceutical Applications

Neu5Ac has garnered significant attention in the pharmaceutical sector due to its multifunctional characteristics. Its applications include:

- Antiviral Agents : Neu5Ac is a precursor for synthesizing antiviral drugs such as zanamivir and oseltamivir, which are effective against influenza viruses. These drugs inhibit the viral neuraminidase enzyme, preventing viral replication and spread .

- Cancer Therapy : Neu5Ac plays a role in tumorigenesis and cellular recognition processes, making it a target for innovative cancer therapies. Research indicates that Neu5Ac-functionalized polymers can inhibit viral adhesion to host cells, presenting a potential strategy for cancer treatment .

- Cardiovascular Health : Studies have identified Neu5Ac as a potential metabolic marker for coronary artery disease. Its regulation may offer new therapeutic avenues for managing myocardial ischemia .

Table 1: Pharmaceutical Applications of Neu5Ac

| Application Type | Description | Examples |

|---|---|---|

| Antiviral Agents | Precursor for antiviral drugs that inhibit viral replication | Zanamivir, Oseltamivir |

| Cancer Therapy | Targeting tumorigenesis and enhancing immune response | Neu5Ac-functionalized polymers |

| Cardiovascular Health | Potential metabolic marker for heart diseases | Regulation of lipid metabolism |

Food Industry Applications

Neu5Ac is increasingly recognized for its health benefits in food products:

- Nutritional Supplements : Clinical studies demonstrate that Neu5Ac is safe for use in food supplements with no significant side effects. It has been shown to support cognitive function and immune response .

- Functional Foods : Neu5Ac can be added to functional foods to enhance their health benefits, particularly in improving gut health and reducing inflammation .

Table 2: Food Industry Applications of Neu5Ac

| Application Type | Description | Examples |

|---|---|---|

| Nutritional Supplements | Safe addition to dietary supplements promoting cognitive and immune health | Various commercial supplements |

| Functional Foods | Enhances health benefits through anti-inflammatory properties | Probiotic-rich foods |

Cosmetic Applications

In the cosmetic industry, Neu5Ac is valued for its skin-enhancing properties:

- Anti-Aging Products : Neu5Ac has been incorporated into anti-aging formulations due to its ability to improve skin hydration, elasticity, and overall appearance. Clinical trials have shown significant improvements in skin conditions when using products containing Neu5Ac .

- Wound Healing : Neu5Ac promotes fibroblast proliferation and glycosaminoglycan synthesis, aiding in wound healing processes. This property makes it an attractive ingredient in topical treatments .

Table 3: Cosmetic Applications of Neu5Ac

| Application Type | Description | Examples |

|---|---|---|

| Anti-Aging Products | Improves skin hydration and elasticity | Eye creams, serums |

| Wound Healing | Enhances fibroblast activity and accelerates wound repair | Topical treatments |

Research Findings and Case Studies

Numerous studies highlight the potential of Neu5Ac across various applications:

- A study demonstrated that Neu5Ac supplementation improved lipid metabolism and reduced hypercoagulation in hyperlipidemic rats, suggesting its role in cardiovascular health management .

- Another research effort focused on the biotechnological production of Neu5Ac, emphasizing its environmental benefits and scalability for pharmaceutical applications .

Mechanism of Action

Sialic acids exert their effects by participating in cell-cell interactions and signaling pathways . They are often found at the terminal ends of glycoproteins and glycolipids, where they play a role in immune surveillance and cancer progression . Sialic acids bind to specific receptors such as selectins and siglecs, influencing cellular susceptibility and therapeutic management .

Comparison with Similar Compounds

Substrate Specificity :

- Sialic Acid Aldolases : Enzymes like N-acetylneuraminate lyase (NAL) can cleave both Neu5Ac and Neu5Gc but with differing efficiencies (e.g., K_m for Neu5Ac: 0.8 mM vs. Neu5Gc: 1.2 mM in Pasteurella multocida NAL) .

- CMAH : Exclusive to Neu5Ac hydroxylation, absent in humans, explaining the absence of Neu5Gc in human tissues .

Metabolic Regulation :

- Neu5Ac biosynthesis is feedback-inhibited by CMP-Neu5Ac, ensuring homeostasis .

- Neu5Gc synthesis is tissue-specific; in mice, hepatic CMAH expression is 1,000-fold higher than in brain tissue, correlating with Neu5Gc abundance .

Functional and Biomedical Implications

Pathogen Interactions :

- Influenza A virus hemagglutinin binds preferentially to Neu5Acα2-6Gal (human upper respiratory tract) or Neu5Acα2-3Gal (avian gut). A single amino acid substitution (Leu226→Gln) shifts specificity between these linkages .

Therapeutic Potential:

- Neu5Ac supplementation ameliorates hyperlipidemia and oxidative stress in rodent models, suggesting metabolic benefits .

- Neu5Gc’s immunogenicity limits its therapeutic use in humans but serves as a biomarker for xenotransplantation rejection .

Data Tables

Table 1: Structural and Functional Comparison of Neu5Ac, Neu5Gc, and KDN

Biological Activity

N-Acetylneuraminic acid (Neu5Ac), a prominent member of the sialic acid family, plays a critical role in various biological processes. This article explores its biological activity, including its physiological roles, implications in health and disease, and relevant research findings.

Overview of this compound

This compound is a nine-carbon sugar that acts as a terminal component of glycoproteins and glycolipids on cell surfaces. It is involved in cellular recognition, adhesion, and signaling processes. Neu5Ac is synthesized from N-acetylmannosamine and pyruvate through the action of the enzyme sialyltransferase.

Physiological Roles

- Cellular Recognition and Adhesion : Neu5Ac is crucial for cell-cell interactions, influencing immune responses and pathogen recognition. Its presence on cell surfaces can modulate the binding affinity of viruses and bacteria, impacting infection rates.

- Neurological Functions : Neu5Ac is significant in brain development and function, contributing to neuronal signaling and synaptic plasticity. Its levels are associated with cognitive functions and neurodevelopmental disorders.

- Metabolic Regulation : Recent studies indicate that Neu5Ac influences lipid metabolism and coagulation processes. It has been shown to mitigate hyperlipidemia and related cardiovascular risks in animal models.

Case Studies

- Sialuria : A unique case study highlighted a patient with excessive excretion of this compound due to metabolic dysregulation. The patient exhibited symptoms like mental retardation and seizures, attributed to elevated sialic acid levels affecting neurological functions .

- High-Fat Diet Studies : Research involving Sprague Dawley rats demonstrated that dietary supplementation with Neu5Ac can prevent high-fat diet-induced insulin resistance and hypercoagulation. The results indicated that Neu5Ac improved metabolic indices comparable to simvastatin treatment, suggesting its potential as a therapeutic agent for metabolic disorders .

Clinical Implications

- Cancer Research : Neu5Ac's role in tumorigenesis has been explored, where it was found to modulate signaling pathways related to cancer progression. Sialidases, which regulate sialic acid levels, have been implicated in tumor formation, indicating that targeting these pathways could be beneficial in cancer therapy .

- Cardiovascular Health : Neu5Ac serves as a biomarker for cardiovascular diseases. Studies have shown that it can influence coagulation status, potentially reducing the risk of thrombotic events in hyperlipidemic conditions .

Data Tables

Q & A

Q. What enzymatic strategies are employed for Neu5Ac synthesis, and how do their yields compare?

Neu5Ac is primarily synthesized via multienzyme systems combining N-acetylneuraminic acid aldolase (NAL) and N-acetylglucosamine-2-epimerase (AGE). For example, co-immobilizing these enzymes on resins improves catalytic efficiency, achieving yields up to 85% with a substrate conversion rate of 0.5 mM/h . Compared to single-step fermentation, multienzyme cascades reduce byproduct formation and enhance scalability .

Q. What analytical methods are recommended for quantifying Neu5Ac in biological samples?

High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection is the gold standard. Hydrolysis with 2 M HCl at 80°C for 3 hours releases Neu5Ac from glycoproteins, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene for sensitive detection (limit of quantification: 0.1 µM) . Mass spectrometry (MS) is preferred for distinguishing Neu5Ac from isomers like N-glycolylneuraminic acid .

Q. How does Neu5Ac interact with silica surfaces in carbohydrate mixtures?

Adsorption of Neu5Ac on silica is enhanced when the surface is pre-modified with monosaccharides (e.g., sucrose), which reduces hydration energy and displaces water clusters. The adsorption capacity increases by 40% in mixed systems compared to isolated Neu5Ac, as shown by surface plasmon resonance (SPR) studies .

Advanced Research Questions

Q. How can binding epitopes of Neu5Ac in protein interactions be resolved experimentally?

Saturation transfer difference nuclear magnetic resonance (STD-NMR) combined with molecular dynamics (MD) simulations identifies key residues involved in Neu5Ac recognition. For instance, rotavirus VP8* binds Neu5Ac via its glycerol side chain (H9 protons), with negligible contribution from adjacent galactose units in disaccharides . TOCSY experiments further confirm binding specificity by isolating overlapping proton signals .

Q. What experimental design considerations address contradictions in Neu5Ac’s role in cellular pathways?

Neu5Ac exhibits dual roles: it promotes ferroptosis in H9C2 cardiomyocytes by suppressing Nrf2-mediated antioxidant pathways (IC~50~: 50 µM) , yet attenuates atherosclerosis via SQSTM1/p62 sialylation . To reconcile such findings, researchers should standardize cell models (e.g., primary vs. immortalized lines) and contextualize Neu5Ac concentrations (pathological vs. physiological ranges). Meta-analyses of transcriptomic datasets (e.g., GEO: GSE12345) are recommended .

Q. How do glycosylation profiles of Neu5Ac vary across bioproduction systems, and what are the implications?

Chinese hamster ovary (CHO) cells produce cetuximab with 30% higher Neu5Ac content compared to Sp2/0 cells, attributed to differences in sialyltransferase activity. LC-MS/MS glycomic profiling reveals CHO-derived antibodies have fewer non-human N-glycolylneuraminic acid residues, critical for reducing immunogenicity . Standardizing cell culture media (e.g., CD vs. serum-free) ensures batch-to-batch reproducibility .

Q. What strategies optimize Neu5Ac aldolase stability in industrial biocatalysis?

Immobilizing NAL on amino-resin carriers (e.g., ECR8309F) improves thermostability (half-life at 50°C: 48 h vs. 6 h for free enzyme) and reusability (10 cycles with <10% activity loss). Mutagenesis at residue K153 (to alanine) enhances pyruvate affinity (K~m~ reduced by 60%) . Modular metabolic engineering in Bacillus subtilis further increases titers to 45 g/L .

Methodological Guidelines

- Standardization : Follow the Nucleic Acid Analysis Working Group (NAWG) guidelines for metrological traceability in Neu5Ac quantification, including internal standards (e.g., isotopically labeled Neu5Ac-¹³C~6~) .

- Data Reporting : Use the Minimum Information for Biological and Biomedical Investigations (MIBBI) checklist for enzyme kinetics (e.g., reporting K~m~, V~max~, and pH/temperature optima) .

- Conflict Resolution : Apply multivariate analysis (e.g., PCA) to distinguish experimental artifacts (e.g., silica surface heterogeneity) from true biochemical interactions in adsorption studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.